Cas no 1487097-94-8 (1-(propoxymethyl)cyclopentylmethanesulfonyl chloride)

1-(propoxymethyl)cyclopentylmethanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-(propoxymethyl)cyclopentylmethanesulfonyl chloride
- AKOS014334628
- 1487097-94-8
- EN300-1144333
- [1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride
-
- インチ: 1S/C10H19ClO3S/c1-2-7-14-8-10(5-3-4-6-10)9-15(11,12)13/h2-9H2,1H3
- InChIKey: QMFLOOYRRGBMPH-UHFFFAOYSA-N
- SMILES: ClS(CC1(COCCC)CCCC1)(=O)=O
計算された属性
- 精确分子量: 254.0743433g/mol
- 同位素质量: 254.0743433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- XLogP3: 2.8
1-(propoxymethyl)cyclopentylmethanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1144333-5g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 5g |
$2235.0 | 2023-10-25 | |
Enamine | EN300-1144333-0.5g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1144333-0.25g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
Enamine | EN300-1144333-1.0g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1144333-5.0g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1144333-0.05g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
Enamine | EN300-1144333-0.1g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
Enamine | EN300-1144333-2.5g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1144333-10.0g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 10g |
$5221.0 | 2023-06-09 | ||
Enamine | EN300-1144333-10g |
[1-(propoxymethyl)cyclopentyl]methanesulfonyl chloride |
1487097-94-8 | 95% | 10g |
$3315.0 | 2023-10-25 |
1-(propoxymethyl)cyclopentylmethanesulfonyl chloride 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
1-(propoxymethyl)cyclopentylmethanesulfonyl chlorideに関する追加情報
Research Briefing on 1-(Propoxymethyl)cyclopentylmethanesulfonyl Chloride (CAS: 1487097-94-8)
The compound 1-(propoxymethyl)cyclopentylmethanesulfonyl chloride (CAS: 1487097-94-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl chloride derivative is a versatile intermediate used in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. Its unique structural features, including the cyclopentyl ring and the propoxymethyl group, make it a valuable building block for medicinal chemistry applications.
Recent studies have focused on the application of 1-(propoxymethyl)cyclopentylmethanesulfonyl chloride in the synthesis of sulfonamide-based inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective COX-2 inhibitors with improved pharmacokinetic profiles. The researchers highlighted the compound's role in enhancing the binding affinity and selectivity of the resulting inhibitors, thereby reducing off-target effects.
In addition to its use in enzyme inhibition, this compound has been explored as a key intermediate in the synthesis of prodrugs designed for targeted drug delivery. A recent preprint on bioRxiv detailed its incorporation into a novel class of sulfonyl-based prodrugs that exhibit pH-sensitive release properties, making them suitable for site-specific drug activation in tumor microenvironments. The study reported a significant improvement in therapeutic efficacy and reduced systemic toxicity in preclinical models.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and purification processes of 1-(propoxymethyl)cyclopentylmethanesulfonyl chloride. A 2024 patent application disclosed a scalable and cost-effective method for its synthesis, emphasizing the use of green chemistry principles to minimize environmental impact. This development is expected to facilitate broader access to the compound for research and industrial applications.
Ongoing research is also investigating the potential of this compound in the development of covalent inhibitors, leveraging its reactive sulfonyl chloride moiety to form stable bonds with target proteins. Preliminary results from a collaborative study between academic and industry researchers suggest promising applications in targeting previously undruggable proteins, opening new avenues for drug discovery.
In conclusion, 1-(propoxymethyl)cyclopentylmethanesulfonyl chloride (CAS: 1487097-94-8) continues to be a compound of high interest in chemical biology and pharmaceutical research. Its diverse applications, from enzyme inhibition to prodrug development, underscore its importance as a versatile intermediate. Future research is likely to explore its potential in emerging therapeutic areas, further solidifying its role in advancing drug discovery and development.
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